1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone
Overview
Description
1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone is a chemical compound with the molecular formula C15H14O2 and a molecular weight of 226.27 . It is also known by its IUPAC name 1-(4’-methoxy [1,1’-biphenyl]-2-yl)ethanone .
Molecular Structure Analysis
The molecular structure of 1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone consists of a biphenyl group with a methoxy group (-OCH3) attached to one of the phenyl rings and an ethanone group (C2H3O) attached to the other . The InChI code for this compound is 1S/C15H14O2/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 362.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.9±3.0 kJ/mol and a flash point of 161.8±16.7 °C . The compound has a molar refractivity of 67.6±0.3 cm3, a polar surface area of 26 Å2, a polarizability of 26.8±0.5 10-24 cm3, a surface tension of 38.1±3.0 dyne/cm, and a molar volume of 210.3±3.0 cm3 .Scientific Research Applications
Chemical Properties
This compound, also known as 4-Methoxybiphenyl, has the molecular formula C13H12O and a molecular weight of 184.2338 . It’s a biphenyl derivative where one of the phenyl groups is substituted with a methoxy group .
Use in Lasing Applications
The compound has been synthesized for use in lasing applications . Specifically, it has been used in the synthesis of thiophene/phenylene co-oligomers (TPCOs), which are promising materials for lasing applications . The compound, referred to as BP3T-OMe in the study, showed unique and superior lasing performance in single crystals .
Optoelectronic Characteristics
The optoelectronic characteristics of this compound are also of interest. Amplified spontaneous emission (ASE) and optically pumped lasing were observed from single crystals of this compound . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation .
Crystal Structure
The crystal structure of this compound is also noteworthy. While most unsubstituted TPCO species crystallize in monoclinic form, BP3T-OMe (which contains the 1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone compound) crystallized in orthorhombic form .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust), P280 (Wear eye protection, face protection, protective clothing, protective gloves), and others .
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWZMAGUDRTXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401902 | |
Record name | 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone | |
CAS RN |
192863-43-7 | |
Record name | 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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